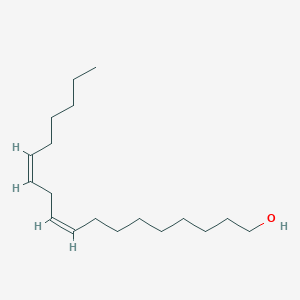

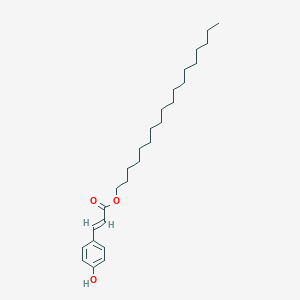

Octadecyl p-coumarate

Vue d'ensemble

Description

Octadecyl p-coumarate is a chemical compound with the molecular formula C27H44O3 . It has been isolated from Ipomoea carnea subsp. Fistulosa and has been reported to possess antifungal activity . It has also been identified as a probable anticancer compound .

Molecular Structure Analysis

Octadecyl p-coumarate has an average mass of 416.637 Da and a monoisotopic mass of 416.329041 Da . It has been reported that Octadecyl p-coumarate undergoes E-Z isomerization in daylight .Chemical Reactions Analysis

Octadecyl p-coumarate has been reported to undergo E-Z isomerization in daylight . The two isomers were detected on an HPLC column with substantially different retention times, but once eluted from the column, one form was partly converted to the other in daylight .Physical And Chemical Properties Analysis

Octadecyl p-coumarate has an average mass of 416.637 Da and a monoisotopic mass of 416.329041 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Spectrophotometric Quantification

Octadecyl p-coumarates can be quantitatively estimated using a UV spectrophotometric method. This method exploits the UV spectrum characteristics of octadecyl p-coumarates, which show a peak at λmax(MeOH) = 308.6 nm. The method is beneficial for quantifying octadecyl p-coumarates in samples without other compounds exhibiting similar effects (Nidiry & Lokesha, 2013).

Chemical Composition in Plants

Octadecyl p-coumarates have been identified as major components in the vine latex of sweetpotato cultivars. Their concentrations, identified via reversed-phase HPLC, highlight their significance in plant phenolic composition (Snook, Data & Kays, 1994).

Structural Elucidation and Isomerization

Studies utilizing heteronuclear spin quantum coupling correlation (HSQC) revealed E–Z isomerization in octadecyl p-coumarates. This isomerization, detectable through NMR techniques, aids in understanding the structural nuances of these compounds (Nidiry, 2012).

Inhibitory Activity on DNA Polymerases

Octadecyl p-coumarates exhibit significant inhibitory activity on DNA polymerases α and β. This discovery, made through the synthesis and evaluation of various compounds, positions octadecyl p-coumarates as potential agents in biological and pharmacological studies (Nishimura et al., 2009).

Antifungal Properties

Octadecyl p-coumarates have demonstrated notable antifungal activities. Isolated from plants like Ipomoea carnea subsp. fistulosa, they effectively inhibit fungal growth, highlighting their potential in antifungal applications (Nidiry, Ganeshan & Lokesha, 2016).

Chemical Constituents in Various Plants

These compounds have been isolated from different plant species, suggesting their widespread presence and importance in various botanical contexts. This includes their identification in plants like Gypsophila oldhamiana and Araucaria angustifolia (Jian, 2006; Fonseca et al., 2000).

Role in Plant Defense Mechanisms

Octadecyl coumarate has been implicated in plant defense against pests like weevils. Its presence on the root surface of sweetpotato varieties correlates with increased resistance, suggesting its role as a natural pesticide (Anyanga et al., 2013).

Safety And Hazards

Octadecyl p-coumarate may cause skin irritation, serious eye damage, and may be fatal if swallowed and enters airways . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

octadecyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-27(29)23-20-25-18-21-26(28)22-19-25/h18-23,28H,2-17,24H2,1H3/b23-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXOKKBSVARFFB-BSYVCWPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Octadecyl cis-p-coumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Octadecyl p-coumarate | |

CAS RN |

72943-88-5 | |

| Record name | Octadecyl (E)-p-coumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72943-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl cis-p-coumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99 - 100 °C | |

| Record name | Octadecyl cis-p-coumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

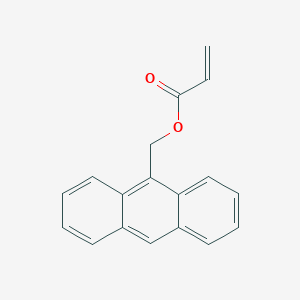

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)